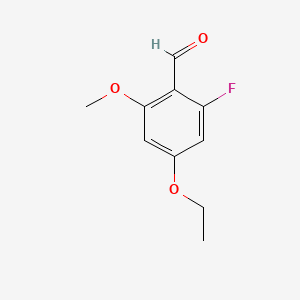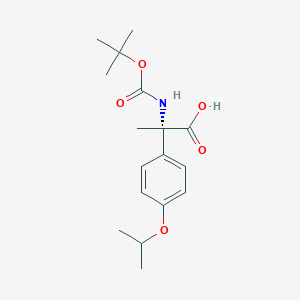
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an isopropoxyphenyl group, and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Introduction of the Isopropoxyphenyl Group: The protected amino acid is then subjected to a Friedel-Crafts alkylation reaction with isopropyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the Propanoic Acid Moiety: The final step involves the oxidation of the intermediate product to introduce the propanoic acid functionality using an oxidizing agent such as potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Additionally, industrial methods may employ continuous flow reactors and automated systems for efficient production.
化学反应分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc protecting group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of deprotected amino acids or other derivatives
科学研究应用
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
相似化合物的比较
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxyphenyl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry.
属性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-11(2)22-13-9-7-12(8-10-13)17(6,14(19)20)18-15(21)23-16(3,4)5/h7-11H,1-6H3,(H,18,21)(H,19,20)/t17-/m0/s1 |
InChI 键 |
KGSVUJFDZNJZQS-KRWDZBQOSA-N |
手性 SMILES |
CC(C)OC1=CC=C(C=C1)[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C(C)(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



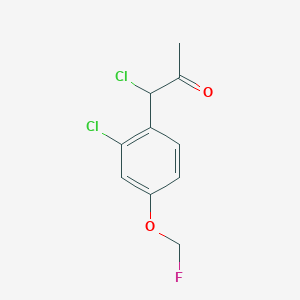
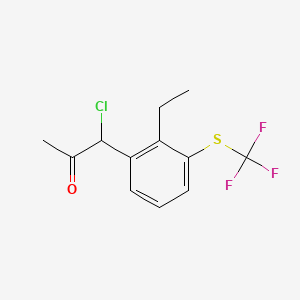
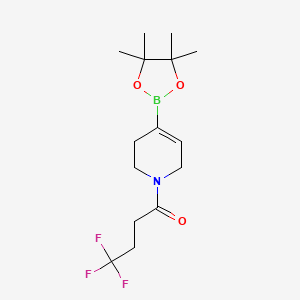
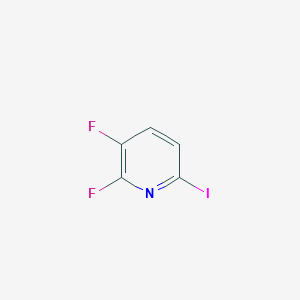
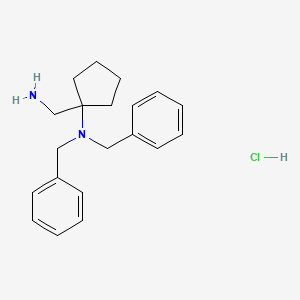
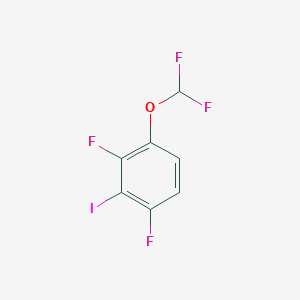
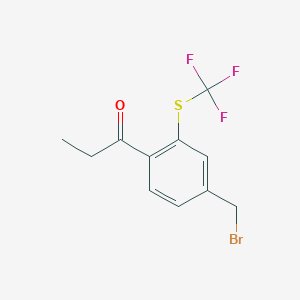

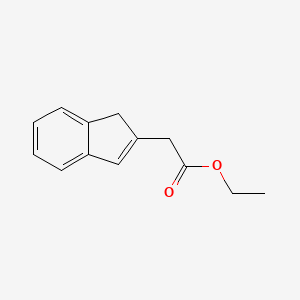
![7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B14040212.png)

![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
